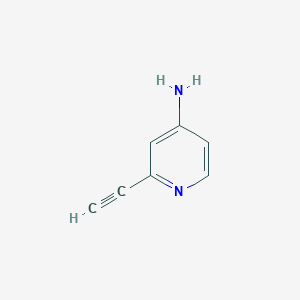

2-Ethynylpyridin-4-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethynylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-7-5-6(8)3-4-9-7/h1,3-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDMCWZGQTZWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610492 | |

| Record name | 2-Ethynylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667932-24-3 | |

| Record name | 2-Ethynylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 Ethynylpyridin 4 Amine

Reactions Involving the Ethynyl (B1212043) Group

The terminal ethynyl group is a versatile handle for carbon-carbon bond formation and molecular construction, enabling its participation in a range of addition and coupling reactions.

The terminal alkyne functionality of 2-Ethynylpyridin-4-amine makes it an ideal substrate for cycloaddition reactions. Notably, it is well-suited for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.com This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. mdpi.com This methodology is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for bioconjugation and materials science. broadpharm.commdpi.com The reactive acetylide, necessary for these reactions, can be generated from a protected precursor like 2-((trimethylsilyl)ethynyl)pyridin-4-amine (B3277914) through deprotection with fluoride (B91410) ions. While direct examples with this compound are not extensively detailed, its structure is analogous to other terminal alkynes widely used in these protocols.

Beyond CuAAC, the ethynyl group can participate in other cycloaddition pathways, such as hetero-Diels-Alder reactions, where it can act as the dienophile, reacting with a suitable diene to form heterocyclic systems. nih.govresearchgate.netrsc.org The electron-donating nature of the 4-amino group can influence the electron density of the alkyne, thereby affecting its reactivity in these transformations.

| Reaction Type | Description | Potential Product |

|---|---|---|

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click" reaction coupling the terminal alkyne with an organic azide in the presence of a copper(I) catalyst. | A 1,2,3-triazole-substituted pyridine (B92270) derivative. |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition where the ethynyl group acts as a dienophile with a suitable diene. | Fused heterocyclic systems containing the pyridine moiety. |

The terminal C-H bond of the ethynyl group is amenable to deprotonation and subsequent coupling reactions. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, allow for the efficient formation of C-C bonds between the alkyne and aryl or vinyl halides. evitachem.com This reaction is a standard method for introducing ethynyl groups into aromatic systems and, conversely, for functionalizing the ethynyl group of this compound. evitachem.com

In addition to cross-coupling, the ethynyl group can undergo homo-coupling. The Glaser coupling, a copper-catalyzed oxidative reaction, links two terminal alkyne molecules to form a symmetrical diyne. mdpi.com This reaction typically requires an oxidant, such as atmospheric oxygen, to proceed. mdpi.com Such reactions can be used to synthesize dimeric structures or larger conjugated systems.

The presence of the ethynyl group also allows for polymerization. Ethynylpyridines have been shown to undergo spontaneous polymerization, particularly when the pyridine nitrogen is activated. researchgate.netacs.org This process can lead to the formation of conjugated ionic polyacetylenes, which are materials with interesting electro-optical properties. researchgate.netacs.org The polymerization can be initiated by various means, including strong acids or alkylating agents that activate the monomer. acs.org

| Coupling/Polymerization Type | Catalyst/Conditions | Description | Product Type |

|---|---|---|---|

| Sonogashira Cross-Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., triethylamine) | Coupling of the terminal alkyne with an aryl/vinyl halide. | Aryl/vinyl-substituted 2-ethynylpyridine (B158538). |

| Glaser Homo-Coupling | Cu catalyst, oxidant (e.g., O₂) | Oxidative coupling of two alkyne molecules. | Symmetrical 1,4-bis(pyridin-4-amine)buta-1,3-diyne. |

| Spontaneous Polymerization | Activating agent (e.g., strong acid, alkyl halide) | Linear polymerization of the activated acetylenic bond. | Conjugated polyacetylene with pyridinium (B92312) side chains. |

A significant transformation of the ethynyl group involves its participation in reductive cross-coupling reactions to form stereodefined allylic amines. beilstein-journals.orgnih.gov This reaction typically involves the coupling of a terminal alkyne with an imine, mediated by a low-valency titanium species. beilstein-journals.orgnih.gov The process proceeds through the formation of an intermediate azatitanacyclopentene with high regioselectivity. beilstein-journals.org Subsequent hydrolysis of this intermediate yields the desired allylic amine. beilstein-journals.orgnih.gov For example, the reaction of 2-ethynylpyridine with an N-propyl-substituted imine using a Ti(OiPr)₄/2 iPrMgX reagent system has been shown to produce the corresponding allylic amine in good yield. beilstein-journals.org This methodology provides an efficient route to complex amine structures that are prevalent in pharmaceuticals. nih.govresearchgate.net

Reactivity of the Pyridine Nitrogen and Amine Substituent

The nitrogen atoms in this compound—one in the pyridine ring and one in the exocyclic amino group—exhibit distinct reactivity profiles, serving as sites for alkylation and influencing the electronic properties of the ring system.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophile and a base, allowing it to react with electrophiles such as alkyl halides in a process known as quaternization. mdpi.comresearchgate.net This SN2 reaction results in the formation of a positively charged quaternary pyridinium salt. mdpi.com The quaternization of ethynylpyridines has been shown to dramatically increase the electrophilicity of the alkyne group, making it significantly more reactive towards nucleophiles. nih.gov For instance, N-methylated 2-ethynylpyridinium salts react much more rapidly with thiols compared to their non-quaternized counterparts. nih.gov

This quaternization is also a key step in the synthesis of certain ionic polymers. nih.gov The quaternization of 2-ethynylpyridine with an alkyl halide can activate the acetylenic triple bond, rendering it susceptible to spontaneous linear polymerization. researchgate.net This process yields ionic polyacetylenes, where the pyridinium salt is a repeating substituent along the conjugated polymer backbone. researchgate.netnih.gov

The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at the 2-, 4-, or 6-positions. libretexts.orgyoutube.com However, this compound contains a strongly electron-donating amino group at the 4-position. This group increases the electron density of the ring, making it less susceptible to attack by nucleophiles. Therefore, direct nucleophilic substitution on the unsubstituted positions of the pyridine ring of this compound is generally unfavorable.

Conversely, the exocyclic amino group itself is nucleophilic. libretexts.org While it can undergo reactions typical of primary amines, such as acylation or alkylation, these reactions can be competitive with the quaternization of the more basic pyridine nitrogen. libretexts.orgsavemyexams.comstudymind.co.uk The relative reactivity would depend on the specific reaction conditions and the nature of the electrophile.

Coordination Chemistry: Ligand Design and Metal Complex Formation

The molecular architecture of this compound, featuring a pyridine ring, an amino group, and an ethynyl moiety, presents multiple potential coordination sites, making it a versatile building block in ligand design for the formation of metal complexes. The primary coordination is anticipated through the pyridine ring nitrogen and the exocyclic amino group, allowing it to act as a bidentate ligand. This chelating behavior is a common feature among aminopyridine derivatives in transition metal complexes. pvpcollegepatoda.orgresearchgate.net

The design of ligands incorporating the this compound scaffold can lead to the formation of various coordination compounds, from simple mononuclear complexes to intricate coordination polymers. mdpi.commdpi.com In a typical scenario, the ligand would chelate to a metal center, forming a stable five-membered ring. The specific geometry and coordination number of the resulting complex would be dictated by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with transition metals like iron(II), cobalt(II), or nickel(II), octahedral or tetrahedral geometries are common. nih.govwikipedia.org

The presence of the ethynyl group introduces further possibilities for designing more complex supramolecular structures. While not directly participating in the primary coordination to the metal center in a simple chelate, the alkyne functionality can be involved in secondary interactions, such as hydrogen bonding or π-stacking, which can influence the crystal packing of the resulting complexes. Furthermore, the terminal alkyne can be utilized for post-coordination modification, allowing for the construction of multimetallic assemblies or functionalized materials.

The table below summarizes the potential coordination modes of this compound based on the functionalities present and knowledge from related aminopyridine ligands.

| Functional Group | Potential Role in Coordination | Resulting Structures |

| Pyridine Nitrogen | Primary coordination site (Lewis base) | Mononuclear complexes, Polynuclear complexes, Coordination polymers |

| Amino Group | Primary coordination site (Lewis base), forms chelate with pyridine-N | Mononuclear complexes, Polynuclear complexes, Coordination polymers |

| Ethynyl Group | Secondary interactions (π-stacking), post-coordination modification | Extended solid-state architectures, functional materials |

Research on related N-heterocyclic ligands has demonstrated the ability to form diverse coordination polymers with varying dimensionality. For example, the combination of pyridine-containing ligands with suitable metal ions and ancillary ligands has led to the synthesis of one-, two-, and three-dimensional networks with interesting magnetic and photoluminescent properties. mdpi.comnih.gov By extension, this compound could be employed as a versatile node in the construction of such polymeric materials.

Oxidative Transformations and Pathways

The oxidative transformation of this compound can proceed through several pathways, given the presence of three potentially reactive sites: the amino group, the ethynyl group, and the pyridine ring. The specific outcome of an oxidation reaction will be highly dependent on the oxidant used and the reaction conditions.

One of the most well-documented oxidative reactions for terminal alkynes is oxidative coupling, often referred to as Glaser coupling or Eglinton coupling. nih.govmdpi.com In the presence of a suitable catalyst, such as a copper(I) or copper(II) salt, and an oxidant (often air or oxygen), this compound could undergo homocoupling to yield a symmetrical 1,3-diyne. This type of transformation is pivotal in the synthesis of macrocycles and conjugated polymers. The oxidative coupling of ethynylpyridine trimers has been shown to produce macrocycles of varying sizes. nih.gov

The amino group is also susceptible to oxidation. The electrochemical oxidation of amines is a well-studied process. scilit.comrsc.orgmdpi.com Typically, the oxidation of a primary amine can proceed through a one-electron transfer to form a radical cation, which can then undergo further reactions. Depending on the reaction conditions and the structure of the amine, this can lead to a variety of products, including imines, nitriles, or coupled products. The electrochemical oxidation of tertiary amines often involves the formation of an α-amino C(sp3) radical through single-electron oxidation and deprotonation. nih.gov While this compound is a primary amine, similar radical-mediated pathways could be envisioned.

Chemical oxidation of the pyridine ring itself generally requires strong oxidizing agents and can lead to the formation of N-oxides or ring-opened products. The oxidation of pyridine derivatives with reagents like peracetic acid or m-chloroperbenzoic acid can yield various oxidized products. osti.gov For instance, the oxidation of picoline (methylpyridine) to nicotinic acid is an industrial process that can be achieved using various oxidants. mdpi.com

The potential oxidative pathways for this compound are summarized in the table below.

| Reactive Site | Type of Oxidative Transformation | Potential Products |

| Ethynyl Group | Oxidative Coupling (e.g., Glaser, Eglinton) | 1,4-bis(4-aminopyridin-2-yl)buta-1,3-diyne, Macrocycles, Polymers |

| Amino Group | Chemical or Electrochemical Oxidation | Imines, Nitriles, Azo compounds, Polymerization |

| Pyridine Ring | N-Oxidation | This compound-N-oxide |

It is important to note that the interplay between these different reactive sites could lead to complex reaction outcomes. The choice of oxidant and reaction conditions would be crucial in directing the transformation towards a desired product. For example, a mild oxidant might selectively target the amino group, while conditions favoring radical reactions could promote the coupling of the ethynyl moiety.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Ethynylpyridin-4-amine, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, are employed to confirm its constitution and stereochemistry.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are diagnostic for the pyridine (B92270) ring, the ethynyl (B1212043) group, and the amine functionality.

The ethynyl proton typically appears as a sharp singlet in a region characteristic of terminal alkynes. The protons on the pyridine ring exhibit chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the other substituents. The amine protons often present as a broad singlet, and their chemical shift can be concentration and solvent-dependent. libretexts.org The addition of D₂O to the sample would cause the amine proton signal to disappear, confirming its assignment. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (Ethynyl) | ~ 2.5–3.5 | Singlet (s) |

| H₅ (Pyridine) | ~ 6.5–6.8 | Doublet (d) |

| H₃ (Pyridine) | ~ 6.8–7.1 | Singlet (s) or Doublet of doublets (dd) |

| H₆ (Pyridine) | ~ 8.0–8.3 | Doublet (d) |

| NH₂ (Amine) | ~ 4.0–6.0 (variable) | Broad Singlet (br s) |

Note: Predicted values are based on analysis of similar pyridine derivatives and general chemical shift ranges. Actual values may vary depending on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts are indicative of the hybridization and electronic environment of the carbons.

The two sp-hybridized carbons of the ethynyl group are expected to resonate in the characteristic alkyne region of the spectrum, typically between 70 and 90 ppm. The carbons of the pyridine ring will appear in the aromatic region (110-160 ppm), with their specific shifts influenced by the nitrogen atom and the ethynyl and amino substituents. oregonstate.educompoundchem.com Carbons directly attached to the electronegative nitrogen atom (C₂ and C₆) are generally shifted downfield. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Ethynyl, ≡CH) | ~ 70–80 |

| C (Ethynyl, -C≡) | ~ 80–90 |

| C₃ (Pyridine) | ~ 110–120 |

| C₅ (Pyridine) | ~ 115–125 |

| C₂ (Pyridine) | ~ 145–155 |

| C₆ (Pyridine) | ~ 148–158 |

| C₄ (Pyridine) | ~ 150–160 |

Note: Predicted values are based on typical ranges for substituted pyridines and alkynes. compoundchem.combhu.ac.inchemguide.co.uk Actual values may vary with solvent and conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are invaluable. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, confirming the connectivity of the pyridine ring protons (e.g., a cross-peak between H₅ and H₆).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. mdpi.com This is crucial for confirming the placement of the substituents. For instance, correlations would be expected from the ethynyl proton to the C₂ and C₃ carbons of the pyridine ring, and from the H₃ and H₅ protons to the C₄ carbon attached to the amine group. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximity of protons, which helps in confirming the planar structure of the pyridine ring and the relative orientation of the substituents. ipb.pt For example, a NOE correlation between the H₃ proton and the ethynyl proton would be expected. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H, ≡C-H, C≡C, and C=N/C=C bonds. As a primary aromatic amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations. orgchemboulder.com The terminal alkyne gives rise to a sharp ≡C-H stretch and a C≡C stretch, the latter of which can sometimes be weak in the IR spectrum but strong in the Raman spectrum.

Table 3: Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | Primary Amine | 3400–3500 |

| N-H Symmetric Stretch | Primary Amine | 3300–3400 |

| ≡C-H Stretch | Terminal Alkyne | ~ 3300 |

| Aromatic C-H Stretch | Pyridine Ring | 3000–3100 |

| C≡C Stretch | Alkyne | 2100–2150 |

| N-H Bend (Scissoring) | Primary Amine | 1580–1650 orgchemboulder.com |

| C=C and C=N Stretches | Pyridine Ring | 1400–1600 |

| C-N Stretch | Aromatic Amine | 1250–1335 orgchemboulder.com |

| N-H Wag | Primary Amine | 665–910 orgchemboulder.com |

Note: These are typical frequency ranges. orgchemboulder.comwpmucdn.com

Raman spectroscopy complements IR by providing information on non-polar bonds. The C≡C stretching vibration, being a relatively non-polar bond, often produces a strong signal in the Raman spectrum, which is useful for confirmation. nih.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of a substituted aromatic system. The pyridine ring, conjugated with both an electron-donating amino group and an electron-withdrawing (and conjugating) ethynyl group, constitutes a significant chromophore.

The primary absorptions are expected to arise from π → π* transitions within the conjugated system. The presence of the nitrogen and amine heteroatoms also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. Studies on similar aminopyridine derivatives show strong absorptions in the UV region. nih.gov The conjugation extended by the ethynyl group would likely cause a bathochromic (red) shift of the absorption maxima compared to 4-aminopyridine (B3432731) itself.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

| π → π | Conjugated Pyridine System | ~ 280–320 |

| n → π | N (Pyridine), N (Amine) | ~ 330–360 (often low intensity) |

Note: The solvent can significantly influence the position of λ_max. The values are estimations based on related structures. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

For this compound (C₇H₆N₂), the calculated monoisotopic mass is 118.053 Da. nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 118. In accordance with the Nitrogen Rule, the even nominal molecular weight is consistent with the presence of an even number of nitrogen atoms (two in this case). libretexts.org

The fragmentation of the molecular ion would proceed through pathways characteristic of both pyridines and aromatic amines. The stability of the aromatic ring means the molecular ion peak is expected to be relatively intense. libretexts.org Common fragmentation pathways would include:

Loss of HCN: A characteristic fragmentation of pyridine rings, leading to a fragment at m/z 91 (M-27).

Loss of an ethynyl radical (•C₂H): This would produce a fragment at m/z 93 (M-25).

Cleavage of the amino group: While less common for aromatic amines compared to alpha-cleavage in aliphatic amines, loss of NH₂ radical could occur. miamioh.eduyoutube.com

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Identity | Neutral Loss |

| 118 | [C₇H₆N₂]⁺ (Molecular Ion, M⁺) | - |

| 91 | [C₆H₅N]⁺ | HCN |

| 93 | [C₅H₅N₂]⁺ | C₂H |

| 64 | [C₄H₂N]⁺ | Further fragmentation |

Note: Fragmentation patterns are predictive and based on general principles of mass spectrometry. chemguide.co.uk

X-ray Crystallography for Precise Solid-State Structure Determination

For related aminopyridine structures, crystallographic studies reveal significant intermolecular interactions, particularly hydrogen bonding, which dictate the supramolecular architecture. nih.gov For instance, the analysis of 4-Ethoxypyridin-2-amine, a structurally similar compound, shows that the molecule crystallizes with two independent molecules in the asymmetric unit. nih.gov The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, which link these independent molecules to form hydrogen-bonded dimers. nih.gov

The detailed crystallographic data for this related compound, 4-Ethoxypyridin-2-amine, are presented below. These data illustrate the type of precise structural information that would be obtained from a similar analysis of this compound.

Crystallographic Data for 4-Ethoxypyridin-2-amine

The following tables summarize the crystal data and structure refinement details for 4-Ethoxypyridin-2-amine, serving as a proxy for understanding the potential solid-state structure of this compound. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₀N₂O |

| Formula Weight | 138.17 |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a (Å) | 9.167 (4) |

| b (Å) | 9.470 (4) |

| c (Å) | 9.821 (4) |

| α (°) | 66.43 (3) |

| β (°) | 87.97 (3) |

| γ (°) | 80.89 (3) |

| Volume (ų) | 769.1 (6) |

| Z | 4 |

| Refinement Details | |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.123 |

| Goodness-of-fit (S) | 1.02 |

Hydrogen Bonding Geometry

Intermolecular hydrogen bonds are critical in stabilizing the crystal packing. In the structure of 4-Ethoxypyridin-2-amine, specific N—H···N interactions are observed. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H2B···N1ⁱ | 0.86 | 2.19 | 3.029 (2) | 164 |

| N4—H4B···N3ⁱⁱ | 0.86 | 2.16 | 3.013 (2) | 173 |

Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1

This detailed analysis of a closely related molecule underscores the power of X-ray crystallography. A similar study on this compound would be expected to reveal the influence of the linear ethynyl group on the crystal packing and hydrogen-bonding networks, potentially leading to different supramolecular assemblies compared to its ethoxy-substituted counterpart.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. aps.org By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and a host of other electronic properties. mdpi.com For 2-Ethynylpyridin-4-amine, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, further calculations can be performed to analyze its electronic characteristics in detail. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wuxibiology.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the electron-donating amino group (-NH₂) is expected to raise the energy of the HOMO, while the electron-withdrawing pyridine (B92270) ring nitrogen and the π-system of the ethynyl (B1212043) group would lower the energy of the LUMO. This would likely result in a moderately sized energy gap, indicative of a molecule that can participate in a variety of chemical reactions. DFT calculations would precisely quantify these energy levels.

The distribution of these orbitals is also informative. The HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring. The LUMO is anticipated to be distributed over the electron-deficient carbons of the pyridine ring and the ethynyl group.

| Molecular Orbital | Energy (eV) | Primary Location |

|---|---|---|

| LUMO+1 | -0.50 | Pyridine Ring (π) |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.25 | Pyridine Ring, Ethynyl Group (π) |

| HOMO (Highest Occupied Molecular Orbital) | -5.90 | Amino Group, Pyridine Ring (π) |

| HOMO-1 | -6.75 | Pyridine Ring, Ethynyl Group (π) |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 | - |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.comresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, an MESP analysis would reveal several key features:

Negative Potential: A strong region of negative potential would be located around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. rsc.org The π-cloud of the ethynyl group would also exhibit negative potential.

Positive Potential: The hydrogen atoms of the amino group would show a distinct positive potential, identifying them as hydrogen bond donors.

Neutral/Mixed Regions: The carbon framework of the pyridine ring would display a more complex potential, influenced by the competing electronic effects of the amino and ethynyl substituents and the ring nitrogen.

This analysis helps in understanding non-covalent interactions, such as how the molecule might dock into the active site of a protein. ias.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. scirp.org It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of "delocalization" effects through second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) orbital to a vacant (acceptor) orbital. researchgate.net

In this compound, NBO analysis would likely highlight significant delocalization interactions, including:

The donation of electron density from the lone pair of the amino nitrogen (n) into the antibonding π* orbitals of the pyridine ring.

The delocalization of π-electrons across the pyridine ring and the attached ethynyl group, confirming the conjugated nature of the system. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Amino) | π* (C-C) (Pyridine Ring) | ~ 45.0 |

| π (C-C) (Pyridine Ring) | π* (C≡C) (Ethynyl Group) | ~ 18.5 |

| π (C≡C) (Ethynyl Group) | π* (C-C) (Pyridine Ring) | ~ 15.2 |

| LP(1) N (Pyridine) | σ* (C-N) (Pyridine Ring) | ~ 5.1 |

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in predicting the chemical reactivity of molecules and elucidating complex reaction mechanisms. nih.govrsc.org By combining insights from HOMO-LUMO, MESP, and NBO analyses, a comprehensive picture of this compound's reactivity can be constructed.

Electrophilic Attack: The MESP map indicates that the pyridine nitrogen is the most likely site for electrophilic attack (e.g., protonation). The amino group also activates the pyridine ring, making the ortho and para positions (relative to the amino group) susceptible to attack, though pyridine rings are generally resistant to electrophilic aromatic substitution.

Nucleophilic Attack: Pyridine and its derivatives are known to undergo nucleophilic aromatic substitution, particularly at the C2 and C4 positions. youtube.comyoutube.com The presence of the electron-donating amino group at C4 would disfavor nucleophilic attack at that position, making the C2 position a more probable target, especially if the ring nitrogen is quaternized.

Reactions of the Ethynyl Group: The ethynyl group can participate in various reactions typical of alkynes, such as addition reactions and Sonogashira coupling. evitachem.com

DFT can be used to model the transition states and reaction pathways for these potential reactions, calculating activation energies to predict which reactions are most favorable.

Modeling of Intermolecular Interactions and Complex Formation

The ability of this compound to form intermolecular interactions is critical to its physical properties (like melting point and solubility) and its potential biological activity. nih.gov Computational models can accurately simulate these interactions.

Hydrogen Bonding: The molecule has both hydrogen bond donors (the -NH₂ group) and a strong hydrogen bond acceptor (the pyridine nitrogen). This suggests it can form strong, directional hydrogen bonds, leading to the formation of dimers or extended networks in the solid state. mdpi.com

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.

Complex Formation: The pyridine nitrogen and amino group can act as ligands, coordinating to metal ions to form metal complexes.

Theoretical models can calculate the binding energies of these interactions, providing quantitative data on the strength and geometry of complex formation.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative energies. Due to the rigid aromatic ring and the linear ethynyl group, this compound has limited conformational flexibility. The primary degree of freedom would be the rotation around the carbon-nitrogen bond of the amino group.

Molecular Dynamics (MD) simulations can provide a dynamic view of the molecule's behavior over time. mdpi.comweizmann.ac.il By simulating the motion of the molecule in a solvent (like water), MD can reveal:

The stability of different conformations. mdpi.complos.org

The pattern of solvent molecules around the solute.

The flexibility of the molecule and the time scales of its internal motions. nih.gov

Such simulations are particularly useful for understanding how the molecule behaves in a biological environment, for instance, when approaching and binding to a receptor.

Biological and Pharmacological Activity Investigations

Role as a Pharmacophore and Scaffold in Medicinal Chemistry

The aminopyridine framework, a core component of 2-ethynylpyridin-4-amine, is recognized as a "privileged scaffold" in drug design. nih.gov Its presence in a molecule can significantly influence pharmacological profiles by enhancing biochemical potency, improving metabolic stability, and addressing issues related to protein-binding. nih.gov The nitrogen atom within the pyridine (B92270) ring acts as a hydrogen bond acceptor, facilitating interactions with biological targets, a crucial feature for therapeutic efficacy.

The 4-aminopyrazolopyrimidine scaffold, which is structurally related to aminopyridine, has been extensively used in the development of small-molecule inhibitors, particularly for protein kinases. nih.govresearchgate.net Modifications to this scaffold have led to the creation of a variety of potent inhibitors for both tyrosine and serine/threonine kinases, underscoring the versatility of the amino-heterocyclic core in targeting diverse enzymes. nih.govresearchgate.net The structural rigidity and electronic properties of the ethynyl (B1212043) group combined with the aminopyridine core in this compound make it a valuable building block for creating libraries of compounds for screening against various biological targets. nih.gov

Antimicrobial Activity Studies

Derivatives incorporating the aminopyridine structure have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens.

Compounds featuring the pyridine nucleus have demonstrated significant antibacterial capabilities. In one study, novel pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole moiety were synthesized and evaluated. nih.gov Notably, the compound 17d, featuring a 4-fluoro substitution, exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL, which was twice as potent as the control antibiotic, gatifloxacin. nih.gov

Other research has focused on 2-aminopyridine (B139424) derivatives, with one compound (2c) showing high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with MIC values of 0.039 µg·mL⁻¹. mdpi.com Similarly, studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues identified compounds with potent activity against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com Quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine have also been shown to possess an antibacterial effect against E. coli and S. aureus, with activity comparable or superior to the reference drug kanamycin. mdpi.com

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridine-Thiadiazole Derivatives | Various Bacteria | Compound 17d showed an MIC of 0.5 μg/mL, double the potency of gatifloxacin. | nih.gov |

| 2-Aminopyridine Derivatives | S. aureus, B. subtilis | Compound 2c demonstrated a low MIC of 0.039 µg·mL⁻¹. | mdpi.com |

| N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamides | ESBL-producing E. coli | Compounds 4a and 4c showed the highest activity among the analogues. | mdpi.com |

The antifungal properties of aminopyridine and related structures have also been well-documented. The same study that identified potent antibacterial pyridine-thiadiazole derivatives also found that compounds 17a and 17d had antifungal activity against Candida ATCC 9763 equivalent to the standard drug fluconazole, with an MIC of 8 μg/mL. nih.gov

Aiming to discover new antifungal agents, a series of 2-substituted-4-amino-quinolines were developed. The most promising compounds exhibited potent and broad-spectrum antifungal activities with MIC values ranging from 4-32 μg/mL. nih.gov Further studies on 2-phenyl-4-aminoquinolines also yielded compounds with significant inhibitory activity against phytopathogenic fungi such as C. lunata, P. grisea, and A. alternate, with some derivatives proving superior to the commercial fungicide azoxystrobin. nih.gov

Table 2: Antifungal Activity of Selected Pyridine and Quinoline Derivatives

| Compound Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridine-Thiadiazole Derivatives | Candida ATCC 9763 | Compounds 17a and 17d showed an MIC of 8 μg/mL, equivalent to fluconazole. | nih.gov |

| 2-Substituted-4-Amino-quinolines | Invasive Fungi | Displayed broad-spectrum activity with MIC values of 4-32 μg/mL. | nih.gov |

Anticancer and Antitumor Potential and Mechanisms

The aminopyridine scaffold is a key feature in many compounds designed for cancer therapy. A study on pyrimidin-4-amine derivatives identified them as potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication, representing a promising avenue for cancer treatment. researchgate.net Another novel pyridine derivative, LHT-17-19, demonstrated significant antitumor and antimetastatic properties in mouse models of lung cancer. rrpharmacology.ru

Derivatives of 2-phenazinamine were evaluated for their anticancer activity against a panel of human cancer cell lines. nih.gov One compound, 2-chloro-N-(phenazin-2-yl)benzamide, showed a potent effect against chronic myelogenous leukemia (K562) and hepatocellular carcinoma (HepG2) cells, comparable to cisplatin, while exhibiting low toxicity to non-cancerous cells. nih.gov Furthermore, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for anticancer activity, with 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proving to be the most active among the tested compounds. mdpi.com

Antiviral and Anti-inflammatory Properties

The therapeutic potential of aminopyridine derivatives extends to antiviral and anti-inflammatory applications. A comprehensive review highlighted that various pyridine derivatives exhibit good antiviral activity against a range of viruses, including HIV, Hepatitis C (HCV), and Hepatitis B (HBV), through mechanisms such as reverse transcriptase and polymerase inhibition. nih.gov In a more targeted study, 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally analogous to aminopyridines, demonstrated selective efficacy against human coronaviruses 229E and OC43. mdpi.com

Regarding inflammation, several studies have confirmed the activity of pyridine-based compounds. Derivatives of 3-hydroxy pyridine-4-one showed significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.gov Another study found that while 2-pyridones were inactive, several 4-pyridone derivatives demonstrated anti-inflammatory activity in a rat model of pedal edema. nih.gov Similarly, novel thiazolo[4,5-b]pyridin-2-ones were evaluated in vivo, with some compounds found to be more potent than the reference drug Ibuprofen in reducing carrageenan-induced inflammation. pensoft.net

Enzyme Inhibition Studies (e.g., Methyltransferases, Carbonic Anhydrase)

The ability of aminopyridine derivatives to selectively inhibit enzymes is a key area of research. While specific studies on the inhibition of methyltransferases by this compound were not detailed in the provided sources, the development of small-molecule inhibitors for this class of enzymes is a critical goal in treating diseases like cancer, as methyltransferases are key components of epigenetic machinery. nih.gov

In contrast, the inhibition of carbonic anhydrase (CA) by pyridine-based compounds is well-established. Sulfonamides are a major class of CA inhibitors, and incorporating a pyridine ring can lead to potent and selective agents. mdpi.com A study on 4-substituted pyridine-3-sulfonamides detailed their inhibition of several human CA isozymes (hCA I, II, IX, and XII), which are important targets in cancer and other diseases. mdpi.com Other research on pyrazolo[4,3-c]pyridine sulfonamides also demonstrated varying levels of inhibition against these key CA isoforms. mdpi.com The mechanism involves the sulfonamide group binding to the zinc ion in the enzyme's active site, disrupting its catalytic activity. mdpi.com

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyridine Sulfonamide Derivatives

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference(s) |

|---|---|---|---|---|---|

| Pyridine-3-sulfonamides | Varies | Varies | Varies | Varies | mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound are not extensively available in the public domain, the broader class of aminopyridine derivatives has been the subject of numerous investigations. These studies provide valuable insights into how structural modifications can influence the biological activity and physicochemical properties of this class of compounds. The aminopyridine scaffold is recognized as a significant motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.

Impact of Structural Modifications on Biological Activity

For analogous 4-aminopyridine (B3432731) derivatives, modifications at various positions of the pyridine ring have been shown to significantly impact their biological activity. For instance, in a study of 4-aminopyridine analogs as potassium channel blockers, substitutions at the 2 and 3 positions of the pyridine ring demonstrated a considerable effect on potency. Specifically, the introduction of a methyl group at the 3-position of 4-aminopyridine resulted in a seven-fold increase in potency for blocking voltage-gated potassium channels compared to the parent compound. nih.gov Conversely, introducing a trifluoromethyl group at the 2-position led to a significant decrease in activity. nih.gov

These findings suggest that for this compound, modifications to the pyridine ring, such as the introduction of small alkyl or electron-donating groups, could potentially enhance its biological activity, depending on the specific molecular target. The ethynyl group at the 2-position is a particularly interesting feature, as its linear geometry and electron-rich nature can influence ligand-target interactions and provide a vector for further structural elaboration.

In the context of kinase inhibition, a common therapeutic target for pyridine derivatives, the 4-aminopyrimidine (B60600) scaffold (a related bioisostere) has been extensively explored. nih.gov SAR studies on these related scaffolds have shown that substituents on the amino group and the pyrimidine (B1678525) ring are crucial for potency and selectivity. nih.gov For example, in a series of 2-amino-4-(1-piperidine) pyridine derivatives designed as ALK/ROS1 dual inhibitors, modifications to the piperidine (B6355638) moiety and the pyridine ring led to compounds with potent anti-proliferative activity. nih.gov

The following table summarizes the impact of representative structural modifications on the biological activity of related aminopyridine scaffolds, providing a basis for inferring potential SAR for this compound.

| Scaffold | Modification Position | Substituent | Observed Impact on Activity | Target/Assay | Reference |

| 4-Aminopyridine | 3 | -CH₃ | ~7-fold increase in potency | Voltage-gated potassium channel blocking | nih.gov |

| 4-Aminopyridine | 3 | -OCH₃ | ~3- to 4-fold decrease in potency | Voltage-gated potassium channel blocking | nih.gov |

| 4-Aminopyridine | 3 | -CF₃ | ~3- to 4-fold decrease in potency | Voltage-gated potassium channel blocking | nih.gov |

| 4-Aminopyridine | 2 | -CF₃ | ~60-fold decrease in activity | Voltage-gated potassium channel blocking | nih.gov |

| 2-Amino-4-methylpyridine (B118599) | 6 | Alkyl groups | Improved potency and selectivity | Inducible Nitric Oxide Synthase (iNOS) inhibition | nih.gov |

Rational Design Based on Ligand-Target Interactions

The rational design of inhibitors based on aminopyridine scaffolds often involves computational methods to understand and optimize ligand-target interactions. purdue.edu For kinase inhibitors, a common strategy is to design molecules that can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov The 4-amino group of a pyridine or pyrimidine ring is often crucial for this interaction.

In the case of this compound, the 4-amino group is well-positioned to act as a hydrogen bond donor to the kinase hinge. The ethynyl group at the 2-position can be exploited to access hydrophobic pockets within the active site or to introduce further functional groups to enhance binding affinity and selectivity. For instance, in the design of USP7 inhibitors, structural modifications on a lead 2-aminopyridine derivative were guided by the goal of optimizing interactions with the target enzyme, leading to compounds with improved inhibitory activities. nih.gov

Molecular modeling studies on related 2-amino-4-(1-piperidine) pyridine derivatives targeting ALK and ROS1 kinases revealed that these inhibitors could dock into the active site of both kinases, providing a rationale for their dual inhibitory activity. nih.gov This highlights the importance of understanding the three-dimensional structure of the target protein in guiding the design of potent and selective inhibitors based on the aminopyridine scaffold.

The general principles of rational drug design that could be applied to this compound include:

Scaffold Hopping: Replacing a known core structure with the this compound scaffold while retaining key binding interactions.

Structure-Based Design: Using the crystal structure of a target protein to design novel derivatives of this compound that fit optimally into the binding site.

Fragment-Based Drug Discovery: Utilizing the this compound core as a starting fragment and growing it by adding substituents that interact favorably with the target.

In Vitro and In Vivo Efficacy Evaluations (where relevant for the compound class)

For example, a series of 2-amino-4-methylpyridine analogues were synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov One of the lead compounds from this series demonstrated potent inhibition of iNOS activity in vitro and showed favorable properties as a potential PET tracer for imaging iNOS activation in vivo. nih.gov Specifically, in vivo biodistribution studies in a mouse model of lipopolysaccharide (LPS)-induced iNOS activation showed higher tracer uptake in the lungs of LPS-treated mice compared to control mice. nih.gov

In another study, 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of ALK and ROS1 kinases. The representative compound, 2e, exhibited potent anti-proliferative activity against ALK-addicted and ROS1-addicted cancer cell lines with IC50 values of 6.27 µM and 10.71 µM, respectively. nih.gov Furthermore, this compound showed impressive enzymatic activity against a clinically relevant crizotinib-resistant ALK mutant. nih.gov

These examples demonstrate that aminopyridine derivatives can be developed into potent and effective molecules in both in vitro and in vivo settings for various therapeutic targets. The specific efficacy of this compound would depend on its particular biological target, which remains to be fully elucidated.

The following table summarizes the in vitro and in vivo findings for representative, structurally related aminopyridine compounds.

| Compound Class | Target | In Vitro Activity | In Vivo Model | In Vivo Outcome | Reference |

| 2-Amino-4-methylpyridine analogues | Inducible Nitric Oxide Synthase (iNOS) | Potent iNOS inhibition | Mouse model of LPS-induced iNOS activation | Higher tracer uptake in lungs of treated mice | nih.gov |

| 2-Amino-4-(1-piperidine) pyridine derivatives | ALK/ROS1 kinases | Potent anti-proliferative activity (IC50 = 6.27 µM and 10.71 µM in respective cell lines) | Not explicitly detailed in the provided abstract | Not explicitly detailed in the provided abstract | nih.gov |

| 2-Aminopyridine derivatives | USP7 | IC50 values in the low micromolar range (e.g., 7.6 ± 0.1 µM for compound 7) | Not explicitly detailed in the provided abstract | Not explicitly detailed in the provided abstract | nih.gov |

Applications in Materials Science and Other Advanced Fields

Development of Polymeric Materials and Conjugated Systems

The presence of the ethynyl (B1212043) group in 2-Ethynylpyridin-4-amine is a key feature that enables its use in the synthesis of novel polymeric materials and conjugated systems. The carbon-carbon triple bond can participate in various polymerization reactions, leading to macromolecules with unique electronic and optical properties.

One of the primary methods for polymerizing ethynyl compounds is through coupling reactions, such as Sonogashira, Glaser, or Hay coupling. These reactions can be utilized to create polymers with backbones consisting of alternating pyridine (B92270) and ethynyl units. The incorporation of the this compound monomer would result in a polymer with pendant amine groups, which could serve multiple purposes. These amine functionalities can act as sites for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, thermal stability, and its ability to coordinate with metal ions.

Furthermore, the resulting conjugated polymers are expected to exhibit interesting photophysical properties. The extended π-conjugation along the polymer backbone, facilitated by the alternating single, double, and triple bonds, can lead to materials that absorb and emit light in the visible region of the electromagnetic spectrum. This makes them potential candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The amine groups can also influence the electronic properties of the polymer, potentially leading to materials with enhanced charge transport characteristics.

While direct polymerization of this compound has not been extensively reported, studies on the polymerization of the closely related 2-ethynylpyridine (B158538) have demonstrated the feasibility of producing conjugated polymers with a polyacetylene-type backbone. researchgate.netresearchgate.net These polymers have shown interesting optical and electrical properties, suggesting that polymers derived from this compound could exhibit even more versatile functionalities due to the presence of the amine group.

Table 1: Potential Polymerization Methods for this compound and Properties of Resulting Polymers

| Polymerization Method | Catalyst/Conditions | Expected Polymer Structure | Potential Properties and Applications |

|---|---|---|---|

| Sonogashira Polycondensation | Pd/Cu catalyst, base | Alternating 2-amino-4-pyridyl and ethynyl units | Conjugated, fluorescent, potential for OLEDs and sensors |

| Glaser-Hay Coupling | Cu(I) salt, amine base, O₂ | Polydiacetylene with 2-amino-4-pyridyl side chains | Highly conjugated, potential for nonlinear optics |

Ligand Design for Organometallic and Coordination Complexes

The this compound molecule possesses multiple coordination sites, making it an excellent candidate for the design of novel ligands for organometallic and coordination complexes. The nitrogen atom of the pyridine ring and the nitrogen atom of the amine group can both act as Lewis bases, donating their lone pair of electrons to a metal center. This allows the molecule to function as a bidentate ligand, forming stable chelate rings with metal ions.

The presence of the ethynyl group adds another dimension to its coordination chemistry. The π-system of the carbon-carbon triple bond can also interact with transition metals, leading to the formation of π-complexes. This versatility in coordination modes allows for the synthesis of a wide range of metal complexes with diverse geometries and electronic structures.

The properties of the resulting metal complexes can be tailored by varying the metal center and the other ligands in the coordination sphere. For instance, complexes with late transition metals such as palladium, platinum, gold, and ruthenium could exhibit interesting catalytic activities. The electronic properties of the this compound ligand, influenced by the electron-donating amine group and the π-accepting ethynyl group, can modulate the reactivity of the metal center.

Furthermore, coordination complexes of this compound with luminescent metal ions, such as those from the lanthanide series or certain d-block elements, could lead to the development of novel phosphorescent materials for applications in OLEDs and bio-imaging. The ligand can act as an "antenna" that absorbs light and then transfers the energy to the metal center, which in turn emits light of a specific color.

While specific complexes of this compound are not widely documented, the coordination chemistry of aminopyridines and ethynylpyridines has been extensively studied. frontiersin.orgmdpi.com These studies provide a strong foundation for predicting the types of complexes that could be formed with this compound and their potential applications.

Table 2: Potential Coordination Modes of this compound and Resulting Complex Types

| Coordination Mode | Metal Center Examples | Potential Complex Structure | Potential Applications |

|---|---|---|---|

| N(pyridine), N(amine) bidentate chelation | Ru(II), Re(I), Ir(III) | Octahedral complexes | Photoredox catalysis, luminescent materials |

| N(pyridine) monodentate coordination | Pd(II), Pt(II) | Square planar complexes | Cross-coupling catalysis |

| η²-alkyne coordination | Pt(0), Au(I) | π-complexes | Catalysis, materials precursors |

Exploration in Photoelectric and Photovoltaic Devices

The electronic properties of this compound make it a molecule of interest for applications in photoelectric and photovoltaic devices. The combination of an electron-rich aminopyridine unit (donor) and an electron-accepting ethynyl group suggests that this molecule could exhibit intramolecular charge transfer (ICT) characteristics upon photoexcitation. This property is highly desirable for materials used in organic solar cells and dye-sensitized solar cells (DSSCs).

In the context of DSSCs, this compound could potentially be used as a building block for the synthesis of organic dyes. The amine group can serve as an anchoring point to attach the dye molecule to the surface of a semiconductor electrode, such as titanium dioxide (TiO₂). Upon light absorption, an electron would be excited from the highest occupied molecular orbital (HOMO), primarily localized on the aminopyridine moiety, to the lowest unoccupied molecular orbital (LUMO), which would have significant contribution from the ethynyl group and any attached acceptor units. This excited electron could then be injected into the conduction band of the semiconductor, generating a photocurrent.

In organic photovoltaics (OPVs), derivatives of this compound could be incorporated into donor-acceptor copolymers. The electron-donating nature of the aminopyridine unit would make it a suitable component for the donor material in a bulk heterojunction solar cell. The ability to tune the electronic properties through chemical modification of the amine and ethynyl groups would be advantageous in optimizing the performance of such devices.

Table 3: Potential Roles of this compound Derivatives in Photovoltaic Devices

| Device Type | Role of this compound Derivative | Key Molecular Features | Potential Performance Metrics |

|---|---|---|---|

| Dye-Sensitized Solar Cell (DSSC) | Component of an organic sensitizer (B1316253) dye | Amine or pyridine for anchoring, ICT character | Power conversion efficiency, incident photon-to-current efficiency |

| Organic Photovoltaic (OPV) | Monomer for a donor-acceptor copolymer | Electron-donating aminopyridine unit | Open-circuit voltage, short-circuit current, fill factor |

Role as a Component in Catalytic Systems

The structural features of this compound suggest its potential utility as a component in various catalytic systems. The presence of both a basic pyridine nitrogen and a primary amine group allows this molecule to function as a bifunctional organocatalyst. These two basic sites can act in a cooperative manner to activate substrates and promote chemical reactions.

For example, in reactions involving carbonyl compounds, the amine group could form an enamine or iminium ion intermediate, while the pyridine nitrogen could act as a general base or a hydrogen bond donor to activate the other reactant. This type of bifunctional catalysis is a powerful strategy for achieving high efficiency and stereoselectivity in organic synthesis. While specific applications of this compound as an organocatalyst have not been reported, the broader class of aminopyridines has been explored in various catalytic transformations. rsc.org

Furthermore, as discussed in section 7.2, this compound can act as a ligand for transition metal catalysts. By coordinating to a metal center, it can influence the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand can be fine-tuned to optimize the performance of the catalyst for a specific reaction. For example, chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis to produce enantiomerically enriched products.

The ethynyl group can also play a role in catalysis. It can be used to immobilize the catalyst onto a solid support, facilitating catalyst recovery and reuse. Alternatively, the alkyne functionality itself can participate in catalytic cycles, for example, in cycloaddition reactions.

Table 4: Potential Catalytic Applications of this compound

| Catalysis Type | Role of this compound | Example Reaction Types | Key Advantages |

|---|---|---|---|

| Organocatalysis | Bifunctional catalyst | Michael additions, aldol (B89426) reactions, Mannich reactions | Cooperative activation, potential for stereoselectivity |

| Transition Metal Catalysis | Ligand for metal complexes | Cross-coupling reactions, hydrogenation, oxidation | Tuning of catalyst properties, potential for asymmetric catalysis |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The advancement of 2-Ethynylpyridin-4-amine and its derivatives is contingent upon the development of efficient, cost-effective, and environmentally benign synthetic strategies. While traditional methods like the Sonogashira cross-coupling reaction are effective for introducing the ethynyl (B1212043) group onto pyridine (B92270) scaffolds, future research will likely focus on greener alternatives. evitachem.commdpi.com

Key areas for future synthetic research include:

Catalyst Innovation: Exploring the use of catalysts based on earth-abundant and less toxic metals to replace palladium in cross-coupling reactions. This shift aims to reduce both the cost and environmental impact of synthesis.

Flow Chemistry: Implementing continuous flow synthesis processes. Flow chemistry offers benefits such as improved reaction control, enhanced safety, easier scalability, and higher yields compared to conventional batch processing.

Multicomponent Reactions (MCRs): Designing one-pot multicomponent reactions to construct the substituted pyridine core or add complexity in a single, efficient step. MCRs are inherently sustainable as they reduce the number of synthetic steps, minimize solvent waste, and improve atom economy. nih.gov

Alternative Precursors: Investigating alternative starting materials and synthetic pathways that avoid hazardous reagents and intermediates. For instance, developing routes from readily available pyridine-N-oxides could offer a more sustainable approach compared to halogenated pyridines. semanticscholar.org

| Synthetic Strategy | Traditional Approach (Example) | Future Sustainable Direction | Key Advantages of Sustainable Approach |

| Catalysis | Palladium-catalyzed Sonogashira coupling mdpi.com | Earth-abundant metal catalysts (e.g., Copper, Iron) | Lower cost, reduced toxicity, greater abundance. |

| Process | Batch synthesis in round-bottom flasks | Continuous flow chemistry | Enhanced safety, better scalability, improved yield and purity. |

| Reaction Design | Stepwise functionalization | One-pot multicomponent reactions nih.gov | Increased efficiency, reduced waste, higher atom economy. |

| Starting Materials | Halogenated pyridines | Biosourced precursors or pyridine-N-oxides semanticscholar.org | Reduced reliance on fossil fuels, potentially less hazardous intermediates. |

Exploration of Expanded Biological Applications and Target Identification

The parent compound, 4-aminopyridine (B3432731) (fampridine), is a known potassium channel blocker used to improve walking in patients with multiple sclerosis. wikipedia.orgnih.govcaymanchem.com This established biological activity provides a strong rationale for investigating this compound and its derivatives for neurological applications. The ethynyl group offers a versatile handle for chemical modification and may also participate in key interactions with biological targets.

Future research should prioritize:

Kinase Inhibition: Screening against panels of kinases, as related alkynyl-pyridine structures have demonstrated potent inhibitory activity. For example, derivatives of 3-alkynyl-isothiazolo[4,3-b]pyridines have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, showing potential antiviral and antitumoral activities. mdpi.com

Ion Channel Modulation: A systematic evaluation of its effects on various subtypes of potassium channels and other ion channels is warranted to identify new therapeutic possibilities for conditions beyond multiple sclerosis. caymanchem.com

Target Deconvolution: Employing chemoproteomic approaches to identify the specific protein targets of this compound in relevant cell models. This can uncover novel mechanisms of action and expand the scope of its potential therapeutic applications.

Antiproliferative and Antiviral Screening: Given the activities of structurally similar compounds, comprehensive screening against various cancer cell lines and viral pathogens is a logical next step. mdpi.com

| Potential Biological Target Class | Rationale / Related Compound Activity | Potential Therapeutic Area |

| Potassium Channels | Parent compound 4-aminopyridine is a known blocker. wikipedia.orgcaymanchem.com | Multiple Sclerosis, other neurological disorders. |

| Lipid Kinases (e.g., PIKfyve, PIP4K2C) | Related alkynyl-pyridines show dual inhibitory activity. mdpi.com | Cancer, Viral Infections. |

| Other Kinases | Pyridine and aminopyridine cores are common kinase inhibitor scaffolds. | Oncology, Inflammatory Diseases. |

| Nitric Oxide Synthase (iNOS) | 2-amino-4-methylpyridine (B118599) analogues are known inhibitors. nih.gov | Inflammatory conditions. |

Design and Synthesis of Advanced Functional Materials

The rigid, planar structure of the pyridine ring combined with the linear ethynyl group makes this compound an excellent building block for advanced functional materials. The amino group provides a site for further functionalization, enhancing its versatility.

Future research in materials science could focus on:

Luminogens with AIEE: Synthesizing derivatives that exhibit aggregation-induced emission enhancement (AIEE). Such materials are weakly fluorescent in solution but become highly emissive in the aggregated state, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. beilstein-journals.org

Conductive Polymers: Using the ethynyl group for polymerization reactions to create novel conductive polymers. The nitrogen atom in the pyridine ring can be used to tune the electronic properties of the resulting materials.

Framework Materials (MOFs/COFs): Employing this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). bldpharm.com These porous crystalline materials have potential applications in gas storage, catalysis, and separation technologies.

| Material Type | Key Structural Feature | Potential Application |

| Luminogens | Donor-acceptor structure, potential for AIEE. beilstein-journals.org | OLEDs, Bio-imaging, Chemical Sensors. |

| Conductive Polymers | Conjugated π-system involving the ethynyl and pyridine groups. | Organic Electronics, Batteries. |

| MOFs/COFs | Rigid structure with functional groups for coordination/covalent linking. bldpharm.com | Gas Storage, Catalysis, Separation. |

Deeper Mechanistic Understanding through Integrated Computational and Spectroscopic Approaches

A thorough understanding of the electronic structure, reactivity, and non-covalent interactions of this compound is crucial for its rational application. Integrating computational chemistry with advanced spectroscopic techniques will be key to unlocking this deeper understanding.

Future directions include:

DFT Calculations: Using Density Functional Theory (DFT) to model synthetic reaction pathways, predict sites of reactivity (e.g., through HOMO/LUMO analysis), and calculate spectroscopic properties. researchgate.net This can guide experimental work and accelerate the discovery of new reactions and derivatives.

Molecular Dynamics Simulations: Simulating the interaction of this compound derivatives with biological targets, such as enzyme active sites or ion channel pores, to elucidate binding modes and inform the design of more potent analogues.

Advanced Spectroscopy: Employing two-dimensional NMR and other advanced spectroscopic methods to unequivocally determine the structure of new derivatives and to study their dynamic behavior and interactions with other molecules. mdpi.com

Rational Design of Next-Generation Derivatives with Enhanced Potency or Selectivity

The ultimate goal of studying this compound is to use it as a scaffold for creating new molecules with tailored properties. A rational design approach, informed by structure-activity relationship (SAR) studies and computational modeling, will be paramount.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the three key components of the molecule—the pyridine ring, the amino group, and the ethynyl group—to probe their influence on biological activity or material properties. For instance, adding substituents to the pyridine ring or functionalizing the terminal end of the alkyne can modulate properties like solubility, target affinity, and selectivity. mdpi.com

Bioisosteric Replacement: Replacing functional groups with bioisosteres to improve pharmacokinetic properties or reduce potential liabilities while maintaining or enhancing desired activity.

Structure-Based Drug Design: Using crystal structures or homology models of identified biological targets to design derivatives that form optimal interactions, leading to enhanced potency and selectivity. This approach has been successful in developing highly selective kinase inhibitors.

| Derivatization Strategy | Position of Modification | Desired Outcome | Example |

| Ring Substitution | Positions 3, 5, or 6 of the pyridine ring | Modulate electronics, improve solubility, block metabolism. | Introduction of fluoro or methoxy (B1213986) groups. |

| Alkyne Functionalization | Terminal end of the ethynyl group | Enhance target binding, attach linkers or probes. | Coupling with aryl or heterocyclic groups via Sonogashira reaction. mdpi.com |

| Amine Modification | Nitrogen of the 4-amino group | Improve pharmacokinetics, create prodrugs. | Acylation or alkylation. |

常见问题

Q. What are the common synthetic routes for 2-Ethynylpyridin-4-amine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives like this compound typically involves coupling reactions or nucleophilic substitutions. For example, chloro-substituted pyridines can react with ethynyl Grignard reagents under palladium catalysis to introduce the ethynyl group. Alternatively, Sonogashira coupling between 2-chloropyridin-4-amine and terminal alkynes may be employed. Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) critically affect yield. A comparative study of methods is shown below:

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄ | THF | 65–75 | Adapted from |

| Nucleophilic Substitution | CuI, PPh₃ | DMF | 50–60 | |

| Grignard Addition | None | Dry ether | 40–50 |

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For related pyridine derivatives (e.g., 4-Ethoxypyridin-2-amine), triclinic crystal systems (space group P1) with unit cell parameters (a = 9.167 Å, b = 9.470 Å) have been reported . Additionally, NMR spectroscopy (¹H/¹³C) identifies key signals: the ethynyl proton (δ ~2.5–3.5 ppm in ¹H NMR) and sp-hybridized carbons (δ ~70–90 ppm in ¹³C NMR). IR spectroscopy confirms C≡C stretching (~2100 cm⁻¹).

Q. What solvents and purification techniques are optimal for isolating this compound?

Polar aprotic solvents (DMF, acetonitrile) enhance solubility during synthesis, while non-polar solvents (hexane) aid in recrystallization. Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) effectively removes byproducts like unreacted halopyridines . For high-purity batches (>95%), preparative HPLC with a C18 column and acetonitrile/water gradient is recommended.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethynyl group’s electron-withdrawing effect lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attack. Transition state modeling (e.g., using Gaussian 16) can optimize catalytic cycles for Sonogashira coupling, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or assay variability. Mitigation strategies include:

- Purity Validation : LC-MS to confirm >98% purity (common impurities: dehalogenated byproducts).

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify false negatives.

- Structural Analogues : Compare activity of derivatives (e.g., this compound vs. 2-Methyl analogues) to isolate pharmacophores .

Q. How can machine learning optimize reaction conditions for scaling up synthesis?

Platforms like LabMate.AI integrate reaction databases (e.g., PubChem) and neural networks to predict optimal parameters. For this compound, input variables (catalyst type, solvent, temperature) are trained against yield data. A Pareto front analysis balances yield (>70%) and cost (e.g., avoiding Pd catalysts) .

Q. What are the challenges in characterizing hydrogen-bonding networks in this compound crystals?

The amino group participates in N–H···N hydrogen bonds, but the ethynyl moiety’s linear geometry disrupts packing. Single-crystal XRD (e.g., Bruker SMART CCD) resolves these interactions, though twinning may occur in triclinic systems. Graph-set analysis (R²₂(8) motifs) helps classify bonding patterns .

Q. Methodological Notes

- Safety : Handle this compound under inert atmospheres (ethynyl groups are moisture-sensitive). Use PPE (nitrile gloves, face shields) as per Angene’s protocols .

- Data Reproducibility : Report solvent batch numbers (trace water affects yields) and catalyst sources (commercial Pd complexes vary in activity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。